1,2-Dinitrobenzene

Toxicology Reproductive Safety In Vivo

1,2-Dinitrobenzene (ortho-isomer, CAS 528-29-0) is the only isomer delivering 91% yield in partial reduction to 1-amino-2-nitrobenzene—far surpassing 1,4-isomer (21-24%). Mandated substrate for ETCHB studies due to irreversible electrochemistry and slow proton transfer (~5 M⁻¹ s⁻¹). Essential non-toxic control for testicular toxicity SAR (no effect at 50 mg/kg). Unique non-planar conformation ideal for steric hindrance and DFT benchmarking. Insist on certified isomer identity—generic substitution is analytically indefensible.

Molecular Formula C6H4(NO2)2
C6H4N2O4
C6H4N2O4
Molecular Weight 168.11 g/mol
CAS No. 528-29-0
Cat. No. B166439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dinitrobenzene
CAS528-29-0
Synonyms1,2-dinitrobenzene
o-dinitrobenzene
ortho-dinitrobenzene
Molecular FormulaC6H4(NO2)2
C6H4N2O4
C6H4N2O4
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H
InChIKeyIZUKQUVSCNEFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 % (NIOSH, 2016)
7.91e-04 M
Sol in alc, benzene, chloroform
1 g dissolves in 6600 ml cold water, 2700 ml boiling water
In water, 133 mg/l @ 25 °C
Solubility in water: very poor
Solubility in water: poor
0.05%

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dinitrobenzene (CAS 528-29-0) Technical Profile for Industrial and Research Procurement


1,2-Dinitrobenzene (o-dinitrobenzene) is an aromatic nitro compound with the molecular formula C₆H₄(NO₂)₂, existing as one of three positional isomers alongside 1,3-dinitrobenzene and 1,4-dinitrobenzene [1]. It appears as a white to yellow crystalline solid with a melting point of approximately 118°C and a boiling point of 318°C [2]. Its synthesis typically proceeds via diazotization of 2-nitroaniline followed by treatment with sodium nitrite in the presence of a copper catalyst [1]. The compound serves as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes [3].

Why Substituting 1,2-Dinitrobenzene with Other Dinitrobenzene Isomers Compromises Experimental Outcomes


Although the three dinitrobenzene isomers share the same molecular formula and similar industrial applications, their distinct spatial arrangements of nitro groups lead to markedly different physicochemical, electrochemical, and toxicological behaviors. Direct substitution of 1,2-dinitrobenzene with the more widely available 1,3-dinitrobenzene without rigorous validation introduces substantial risk of altered reaction kinetics [1], divergent electrochemical responses [2], and fundamentally different biological safety profiles [3]. These isomer-dependent variations preclude generic interchange and necessitate isomer-specific selection based on the quantitative evidence detailed below.

Quantitative Differentiation of 1,2-Dinitrobenzene from Closest Analogs: A Data-Driven Selection Guide


Differential Toxicological Profile: Absence of Testicular Toxicity Compared to 1,3-Dinitrobenzene

In a controlled in vivo study, a single oral dose of 50 mg/kg 1,3-dinitrobenzene administered to sexually mature rats produced significant testis weight reductions and testicular lesions, whereas the same dose of 1,2-dinitrobenzene produced no measurable effect on the testis [1]. This stark toxicological divergence is critical for any research involving live animal models or applications where reproductive toxicity is a concern. Furthermore, 1,2-dinitrobenzene was negative for mutagenicity in the Ames test using Salmonella typhimurium strains TA98 and TA100, unlike its meta- and para-substituted counterparts which exhibit genotoxic activity [2].

Toxicology Reproductive Safety In Vivo

Reduced Proton Transfer Kinetics: 5-Fold Slower Rate Constant than 1,3-Dinitrobenzene

During voltammetric analysis of dihomooxacalix[4]arene bidentate urea systems, the proton transfer rate constant for 1,2-dinitrobenzene was measured at approximately 5 M⁻¹ s⁻¹. In direct comparison, the 1,3-dinitrobenzene isomer exhibited a rate constant approximately 5-fold higher, measured at ∼25 M⁻¹ s⁻¹, while the 1,4-isomer showed no detectable proton transfer effect under the same conditions [1]. This quantitative kinetic disparity underscores a fundamental difference in the reactivity of the electrogenerated species.

Electrochemistry Kinetics Proton Transfer

Unique Electrochemical Irreversibility in Hydrogen-Bonding Systems

Cyclic voltammetry studies in DMF reveal a stark behavioral contrast among the dinitrobenzene isomers in the presence of 1,3-diphenylurea. Both 1,2- and 1,3-dinitrobenzene exhibit irreversible electrochemical behavior upon the second reduction, attributable to proton transfer from the urea to the dianions. In marked contrast, 1,4-dinitrobenzene displays a single, reversible, two-electron wave under identical conditions, with sequential binding constants of ∼5.5 × 10⁴ M⁻¹ and ∼4.0 × 10³ M⁻¹ [1]. This places 1,2-dinitrobenzene in a distinct reactivity class with 1,3-DNB, sharply differentiated from the para-isomer.

Electrochemistry Cyclic Voltammetry Hydrogen Bonding

Non-Planar Conformation: Substantial Nitro-Group Rotation from Coplanarity

Molecular polarizability studies using dipole moment and Molar Kerr constant measurements at 25°C demonstrate that in 1,2-dinitrobenzene, the nitro groups are substantially rotated from coplanarity with the benzene ring. In contrast, the data for 1,3- and 1,4-dinitrobenzene are fully compatible with resonance-stabilized planar configurations in solution [1]. This non-planar geometry is further corroborated by DFT calculations (B3LYP/6-31G(d)) which map the torsional potential energy surfaces of all three isomers, quantifying the steric hindrance unique to the ortho-substitution pattern [2].

Molecular Conformation Dipole Moment Computational Chemistry

Physicochemical Differentiation: Divergent Melting Point and Density Profiles

The three dinitrobenzene isomers exhibit widely disparate melting points, a property directly exploitable for isomer identification and purity assessment. 1,2-Dinitrobenzene melts at 118°C, while 1,3-dinitrobenzene melts at 89.6°C and 1,4-dinitrobenzene at 174°C [1]. Corresponding densities at 17-18°C are 1.565 g/cm³ for 1,2-, 1.575 g/cm³ for 1,3-, and 1.625 g/cm³ for 1,4-dinitrobenzene [2]. These distinct physical constants serve as primary identifiers and are essential for material handling and formulation design.

Physical Properties Material Science Quality Control

Selective Reduction Behavior: High Yield in Partial Reduction to Amino-Nitro Intermediate

In synthetic applications, the reduction of 1,2-dinitrobenzene can be selectively controlled to yield 1-amino-2-nitrobenzene in 91% yield. This contrasts sharply with the behavior of the 1,4-isomer, which under analogous conditions yields the corresponding amino-nitro product in only 21-24% yield [1]. This high selectivity for partial reduction positions the ortho-isomer as the preferred starting material for synthesizing asymmetrically substituted aromatic diamines and related heterocycles.

Synthetic Chemistry Selective Reduction Intermediates

Validated Application Scenarios for 1,2-Dinitrobenzene Based on Quantitative Differentiation


Electrochemical Studies of Hydrogen-Bonding and Proton Transfer Mechanisms

In research focused on electron-transfer-controlled hydrogen bonding (ETCHB), 1,2-dinitrobenzene serves as a key substrate due to its well-characterized irreversible electrochemistry in the presence of urea derivatives [1] and its slower proton transfer kinetics (∼5 M⁻¹ s⁻¹) compared to the meta-isomer [2]. These properties make it ideal for investigating the kinetic competition between hydrogen bonding and proton transfer in molecular recognition systems. Its use is mandated in any study requiring a benchmark for irreversible redox behavior or slower proton transfer, as the 1,4-isomer's reversible wave and the 1,3-isomer's faster kinetics would confound interpretation [1].

Synthesis of Asymmetric Ortho-Substituted Aromatic Diamines and Heterocycles

1,2-Dinitrobenzene is the preferred starting material for the synthesis of 1-amino-2-nitrobenzene and subsequent ortho-phenylenediamine derivatives. This is due to the exceptionally high yield (91%) of its partial reduction, which vastly outperforms the 1,4-isomer (21-24%) [3]. This high selectivity is critical for the efficient, high-yield synthesis of heterocyclic scaffolds such as benzimidazoles, quinoxalines, and benzotriazoles, which are prevalent in pharmaceutical and agrochemical research. The ortho-substitution pattern is geometrically essential for forming these fused-ring systems, making 1,2-dinitrobenzene the only viable isomer for these specific synthetic routes.

Mechanistic Toxicology Studies Requiring a Non-Testicular Toxicant Control

For in vivo and in vitro studies investigating mechanisms of testicular toxicity, 1,2-dinitrobenzene is an essential control compound. Its demonstrated lack of effect on testis weight and histology at doses where 1,3-dinitrobenzene is potently toxic (50 mg/kg oral in rats) [4] allows researchers to isolate and study the specific molecular pathways activated by the meta-isomer. Furthermore, its non-mutagenic profile in standard Ames assays [5] makes it a critical baseline compound for structure-activity relationship (SAR) studies aimed at understanding the genotoxicity of nitroaromatics. Using any other isomer would introduce confounding toxicological variables.

Fundamental Studies of Molecular Conformation and Intermolecular Interactions

1,2-Dinitrobenzene is uniquely valuable for experimental and computational studies of steric hindrance and non-planar π-systems. The substantial rotation of its nitro groups from coplanarity, confirmed by both dipole moment measurements [6] and DFT calculations [7], provides a well-defined model for investigating the influence of conformation on molecular polarizability, crystal packing, and the formation of electron donor-acceptor (EDA) complexes. Its distinct conformational landscape compared to the planar meta- and para-isomers makes it an indispensable compound for benchmarking computational methods and for developing new materials with tailored electronic and optical properties.

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